molecular formula C11H11N3 B028482 4-(2-Aminoanilino)pyridine CAS No. 65053-26-1

4-(2-Aminoanilino)pyridine

Cat. No. B028482
CAS RN: 65053-26-1
M. Wt: 185.22 g/mol
InChI Key: WDRQNOGGIOMQNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(2-Aminoanilino)pyridine and its derivatives involves various strategies, including multicomponent reactions and the use of different catalysts to achieve high yields. For example, a novel method for synthesizing pyridine-bridged poly(ether-imide)s based on derivatives of 4-(2-Aminoanilino)pyridine demonstrates the compound's utility in creating high-performance materials with excellent thermal stability and solubility in common organic solvents (Wang et al., 2008).

Molecular Structure Analysis

The molecular structure of 4-(2-Aminoanilino)pyridine derivatives reveals interesting hydrogen-bonding arrangements and molecular dimensions that contribute to their stability and reactivity. Studies have detailed the crystal structures of related compounds, showcasing various intermolecular interactions, such as N-H...N and N-H...O hydrogen bonds, which form layered structures and affect the compound's physical properties and reactivity (Kosutić Hulita et al., 2005).

Chemical Reactions and Properties

4-(2-Aminoanilino)pyridine participates in various chemical reactions, including condensation reactions to form novel compounds with potential applications in medicinal chemistry and material science. Its reactivity is influenced by the presence of both the pyridine and aminoanilino groups, making it a versatile intermediate for the synthesis of complex molecules (Elangovan et al., 2021).

Scientific Research Applications

  • Pharmaceutical Research

    • Aminopyridines, including 2-aminopyridine, are known for the synthesis of diverse biological molecules . They are used by many pharmaceutical companies across the globe to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
    • The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .
    • The exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .
  • Biological Activity Research

    • Aminopyridines exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine and 4-aminopyridine .
    • The diversity in their pharmacological activities has attracted the attention of many researchers to explore the reasons for their wide potential .
    • This study examines recent advances related to the efficient procedure for synthesizing different types of aminopyridine derivatives .
  • Preparation of Timiperone

    • “4-(2-Aminoanilino)pyridine” is used as an intermediate in the preparation of timiperone , a potent and long-acting neuroleptic drug used for the treatment of schizophrenia .
    • The exact method of preparation is not specified in the source, but it typically involves a series of chemical reactions .
  • Cyclooxygenase-2 (COX-2) Inhibitors

    • This compound is also used in the synthesis of COX-2 inhibitors . COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain .
    • Specific methods of application or experimental procedures are not provided in the source .
  • Adrenergic Agents

    • “4-(2-Aminoanilino)pyridine” is used in the preparation of adrenergic agents . These are medications that stimulate certain nerves in your body. They can either mimic the action of the chemicals that transmit nerve impulses or block their action .
    • The specific methods of application or experimental procedures are not provided in the source .
  • Pain and Inflammation

    • This compound is also used in neurology research, specifically in the area of pain and inflammation . It’s used in the study of adrenergic receptors, which are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine (noradrenaline) and epinephrine (adrenaline) produced by the body, but also many medications .
    • The specific methods of application or experimental procedures are not provided in the source .
  • Synthesis of Diverse Biological Molecules

    • “4-(2-Aminoanilino)pyridine” is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules .
    • Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
    • The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .
  • Neurology Research

    • This compound is used in neurology research, specifically in the area of pain and inflammation .
    • It’s used in the study of adrenergic receptors, which are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine (noradrenaline) and epinephrine (adrenaline) produced by the body, but also many medications .
  • Treatment of KCNA2-(gain-of-function)–encephalopathy

    • “4-(2-Aminoanilino)pyridine” is suggested as a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy .
    • The specific methods of application or experimental procedures are not provided in the source .

Safety And Hazards

4-(2-Aminoanilino)pyridine is considered hazardous. It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-N-pyridin-4-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRQNOGGIOMQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303000
Record name 4-(2-AMINOANILINO)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoanilino)pyridine

CAS RN

65053-26-1
Record name 65053-26-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-AMINOANILINO)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M SATO, M ARIMOTO - Chemical and Pharmaceutical Bulletin, 1982 - jstage.jst.go.jp
The title compound (8) was prepared by two improved methods. Initially, the 4 , aminopiperidine derivative (11) was prepared by treatment of 4-aminopyridine (9) with the aralkyl …
Number of citations: 4 www.jstage.jst.go.jp
АА АВОТС, ВА КУПЛЕНИЕКС, ХК ПРИЕДЕ… - 1987 - elibrary.ru
Изобретение относится к гетероциклическим соединениям, в частности к получению дигидрохлорида 4-(2-аминоанилино) пиридина (ДАЛ), который используют в синтезе …
Number of citations: 0 elibrary.ru

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